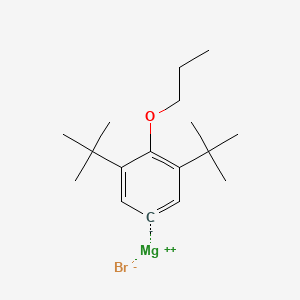
(3,5-Di-t-butyl-4-N-propyloxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and serves as a nucleophile in various chemical reactions. The presence of bulky tert-butyl groups and a propyloxy substituent on the phenyl ring makes this compound unique in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-n-propyloxybromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Iodine or a small amount of dibromoethane can be used to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with efficient stirring and temperature control.
Continuous addition: Of magnesium and the bromobenzene derivative to control the reaction rate.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols.
Nucleophilic substitution: With alkyl halides, forming new carbon-carbon bonds.
Coupling reactions: Such as the Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide.
Alkyl halides: Primary, secondary, and tertiary halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: From the addition to carbonyl compounds.
Alkanes and alkenes: From substitution reactions.
Biaryl compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic synthesis: Used to form carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials science: In the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes for the formation of fine chemicals.
Mecanismo De Acción
The mechanism by which (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved are:
Formation of tetrahedral intermediates: In nucleophilic addition reactions.
Formation of carbon-carbon bonds: In substitution and coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-di-tert-butyl-4-n-propyloxyphenyl)zinc bromide: Similar in structure but uses zinc instead of magnesium.
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
(3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and selectivity of the compound in various reactions. The propyloxy substituent also adds to its unique reactivity profile compared to other Grignard reagents.
This detailed article provides a comprehensive overview of (3,5-di-tert-butyl-4-n-propyloxyphenyl)magnesium bromide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H27BrMgO |
|---|---|
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
magnesium;1,3-ditert-butyl-2-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C17H27O.BrH.Mg/c1-8-12-18-15-13(16(2,3)4)10-9-11-14(15)17(5,6)7;;/h10-11H,8,12H2,1-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JETBMXBTEOCJPU-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


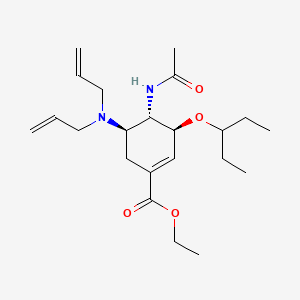
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
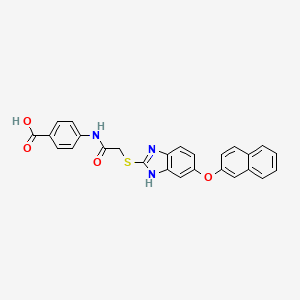
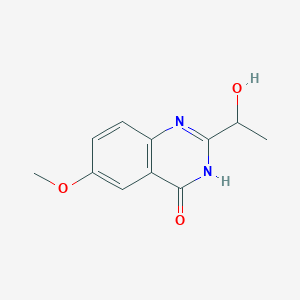

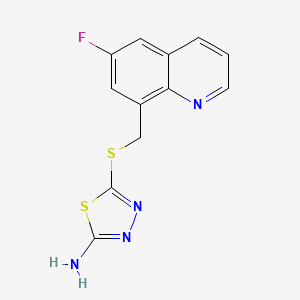
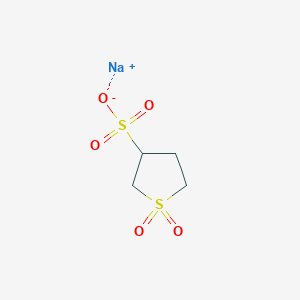
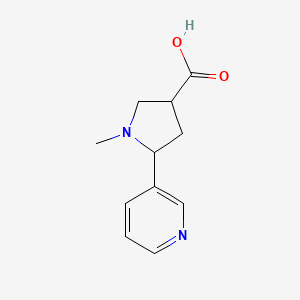
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
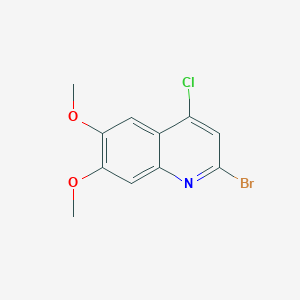
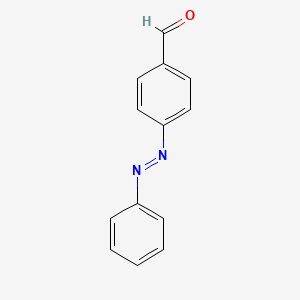

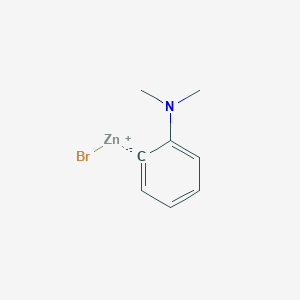
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
